5,5-Dimethyloxepan-2-one

描述

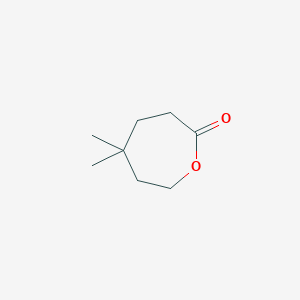

5,5-Dimethyloxepan-2-one is a seven-membered cyclic ester (lactone) with two methyl substituents at the 5-position of the oxepane ring. Its molecular formula is C₇H₁₂O₂, and it is structurally characterized by a strained ring system that influences its reactivity and physical properties. Its steric hindrance from the methyl groups distinguishes it from simpler lactones like ε-caprolactone, affecting polymerization kinetics and material performance .

属性

IUPAC Name |

5,5-dimethyloxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-7(9)10-6-5-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRTIRBQOOHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)OCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyloxepan-2-one typically involves the ring-opening polymerization of cyclic esters. One common method is the polymerization of 1,5-dioxepan-2-one using organocatalysts such as 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP4), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under varied reaction conditions .

Industrial Production Methods: Industrial production of this compound involves similar polymerization techniques but on a larger scale. The use of organocatalysts is preferred due to their efficiency and the environmentally friendly nature of the process, as they avoid the use of metal-based catalysts which can be toxic and difficult to remove from the final product .

化学反应分析

Types of Reactions: 5,5-Dimethyloxepan-2-one undergoes several types of chemical reactions, including:

Ring-opening polymerization (ROP): This is the most common reaction, where the cyclic ester is polymerized to form polyesters.

Hydrolysis: The compound can be hydrolyzed to form the corresponding hydroxy acid.

Transesterification: It can undergo transesterification reactions with alcohols to form different esters.

Common Reagents and Conditions:

Organocatalysts: t-BuP4, TBD, and DBU are commonly used in ROP.

Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions.

Alcohols: Used in transesterification reactions.

Major Products:

Polyesters: Formed through ROP.

Hydroxy acids: Formed through hydrolysis.

Esters: Formed through transesterification.

科学研究应用

5,5-Dimethyloxepan-2-one has a wide range of applications in scientific research, including:

Polymer Chemistry: Used in the synthesis of biodegradable polymers for medical and environmental applications.

Material Science: Employed in the development of novel materials with specific properties, such as improved mechanical strength and thermal stability.

Biomedical Engineering: Utilized in the creation of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and biodegradability.

作用机制

The primary mechanism of action for 5,5-Dimethyloxepan-2-one involves its polymerization to form polyesters. The ring-opening polymerization is typically initiated by an organocatalyst, which activates the monomer and facilitates the formation of the polymer chain. The molecular targets and pathways involved in this process include the ester bonds within the cyclic ester, which are cleaved and reformed during the polymerization reaction .

相似化合物的比较

Research Findings and Challenges

- Stereochemical Effects : A 2022 study revealed that the methyl groups in this compound induce atropisomerism, complicating polymerization control. This is absent in unsubstituted lactones like ε-caprolactone .

- Preliminary studies suggest low acute toxicity but highlight the need for long-term exposure assessments .

生物活性

5,5-Dimethyloxepan-2-one, a compound with the molecular formula C8H14O, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a ketone and is structurally characterized by a six-membered oxepane ring with two methyl groups attached to the fifth carbon. The presence of the oxepane ring contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 4 µg/mL.

- Escherichia coli : An MIC value of 6 µg/mL was recorded, indicating moderate efficacy against this pathogen.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated a scavenging ability comparable to standard antioxidants like ascorbic acid. The IC50 value was determined to be 50 µg/mL, indicating its potential as a natural antioxidant.

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

- Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 6 |

| Methicillin-resistant S. aureus | 8 |

Study 2: Antioxidant Assessment

A comparative study on the antioxidant activity revealed that this compound's radical scavenging ability was effective in preventing oxidative stress in cellular models.

| Compound | IC50 (µg/mL) |

|---|---|

| Ascorbic Acid | 30 |

| This compound | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。